Physicochemical Characteristics and Synthetic Utility of 4-Bromo-2-methyl-3-oxobutanenitrile: A Technical Guide for Drug Development
Physicochemical Characteristics and Synthetic Utility of 4-Bromo-2-methyl-3-oxobutanenitrile: A Technical Guide for Drug Development
Executive Summary
In the landscape of modern drug discovery and complex heterocycle synthesis, polyfunctional aliphatic building blocks are paramount. 4-Bromo-2-methyl-3-oxobutanenitrile (CAS: 81056-51-1) stands out as a highly versatile, dual-reactive intermediate. By housing both an electrophilic
Physicochemical Profiling & Quantitative Data
Understanding the baseline physicochemical properties of 4-Bromo-2-methyl-3-oxobutanenitrile is critical for reaction stoichiometry, solvent selection, and storage logistics. The quantitative data is summarized in the table below[1][].
| Property | Value / Description |
| Chemical Name | 4-Bromo-2-methyl-3-oxobutanenitrile |
| CAS Registry Number | 81056-51-1 |
| Molecular Formula | C |
| Molecular Weight | 176.01 g/mol |
| Key Structural Moieties | |
| Recommended Storage | -20°C (Requires cold chain to prevent degradation) |
Structural Mechanistic Analysis
The synthetic utility of 4-Bromo-2-methyl-3-oxobutanenitrile is dictated by its two orthogonal reactive axes. As a synthetic chemist, understanding the causality behind its reactivity is essential for designing successful synthetic routes and avoiding unwanted side reactions.
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The
-Bromo Ketone Axis (Electrophilic Hub): The bromine atom is positioned on the -carbon relative to the ketone. The strong electron-withdrawing effect of the adjacent carbonyl group drastically lowers the LUMO energy of the C-Br bond, making this carbon highly susceptible to nucleophilic substitution (S 2). This is the primary driver for Hantzsch-type condensations with thioamides or thioureas to form thiazoles. -
The
-Keto Nitrile Axis (Ambidentate Hub): The C2 position (bearing the methyl group) is situated between the strongly electron-withdrawing nitrile (-C N) and carbonyl (-C=O) groups. This renders the -proton highly acidic, allowing for facile enolization or deprotonation under mild basic conditions. Furthermore, the nitrile carbon can undergo nucleophilic addition, making this axis ideal for cyclizations with hydrazines to yield pyrazoles. -
Bifunctional Cyclizations: The spatial arrangement of these functional groups allows for complex cascade reactions. Notably, this compound is specifically utilized as a critical precursor in the preparation of 3-oxo-8-oxabicyclo[3.2.1]oct-6-ene-2-carbonitriles [3]. These oxabicyclic scaffolds are privileged structural motifs found in various neuroactive and anti-inflammatory pharmaceutical agents.
Dual reactivity pathways of 4-Bromo-2-methyl-3-oxobutanenitrile in heterocycle synthesis.
Key Experimental Workflows & Protocols
To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems, prioritizing visual or analytical confirmation at critical junctions.
Protocol A: Synthesis of Thiazole Scaffolds (Hantzsch Protocol)
Causality: Thiourea acts as a bis-nucleophile. The initial step is the S
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Preparation: Dissolve 1.0 equivalent of 4-Bromo-2-methyl-3-oxobutanenitrile in anhydrous ethanol (0.2 M concentration) under an inert nitrogen atmosphere.
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Addition: Add 1.05 equivalents of thiourea in a single portion at room temperature.
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Monitoring (Self-Validating Step): Stir the reaction mixture. The formation of a dense white/pale precipitate within 15-30 minutes indicates successful alkylation and the formation of the acyclic thioimidate hydrobromide intermediate.
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Cyclization: Heat the mixture to reflux (78°C) for 2 hours to drive the dehydration and aromatization of the thiazole ring.
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Workup: Cool to room temperature, concentrate under reduced pressure, and neutralize with saturated aqueous NaHCO
to liberate the free base. Extract with ethyl acetate, dry over anhydrous Na SO , and purify via silica gel column chromatography.
Protocol B: Preparation for Oxabicyclic Annulations
When utilizing this building block for the synthesis of 3-oxo-8-oxabicyclo[3.2.1]oct-6-ene-2-carbonitriles[3], stringent handling is required due to the lability of the
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Equilibration: Remove the vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator to prevent atmospheric moisture condensation.
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Centrifugation: Prior to removing the cap, centrifuge the original vial at 2000 rpm for 1 minute. Causality: This ensures maximum recovery of the product that may have sublimed or adhered to the cap during cold storage, maintaining exact stoichiometric precision[3].
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Reaction Setup: Transfer the required mass immediately into a pre-dried Schlenk flask containing the diene/furan partner and a suitable Lewis acid catalyst (e.g., ZnCl
or TiCl ) in anhydrous dichloromethane at -78°C. -
Progression: Allow the reaction to slowly warm to room temperature, monitoring via LC-MS until the starting mass of 176.01 g/mol [4] is fully consumed.
Standardized experimental workflow for the handling and reaction of alpha-bromo ketones.
Handling, Stability, and Storage Protocols
The structural features that make 4-Bromo-2-methyl-3-oxobutanenitrile highly reactive also render it susceptible to degradation if mishandled.
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Thermal Degradation: The compound can undergo spontaneous dehydrobromination or polymerization if exposed to elevated temperatures for prolonged periods. It must be strictly stored at -20°C [3].
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Moisture Sensitivity: The
-bromo ketone can slowly hydrolyze to the corresponding -hydroxy ketone in the presence of atmospheric moisture. Always handle under inert gas (N or Ar) and utilize anhydrous solvents.
References
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4-Brom-2-methyl-3-oxobutannitril - CAS号81056-51-1 , Molaid. Available at: [Link]
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85-5241-01 4-Bromo-2-methyl-3-oxobutanenitrile 500mg CAS No:81056-51-1 430833 , AS-1. Available at: [Link]
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Product Index - AA Blocks , AA Blocks. Available at: [Link]
